![molecular formula C23H20N2O B2902832 N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbenzamide CAS No. 852136-60-8](/img/structure/B2902832.png)
N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbenzamide” is a derivative of indole . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
The molecular structure of indole derivatives can vary greatly depending on the specific compound . The exact structure of “N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbenzamide” could not be found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary greatly depending on the specific compound . The exact physical and chemical properties of “N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbenzamide” could not be found in the search results.Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral activity . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be potent antiviral agents, potentially offering new treatments for viral infections.
Anti-inflammatory and Analgesic Properties
Indole compounds, including the one , may possess anti-inflammatory and analgesic properties . These activities are crucial in the development of new medications for the treatment of pain and inflammation-related disorders .
Anticancer Potential
The indole nucleus is a common feature in many synthetic drug molecules, which has led to the exploration of indole derivatives as potential anticancer agents . They can bind with high affinity to multiple receptors, which is helpful in developing new therapeutic compounds .
Antimicrobial Activity
Indole derivatives are known to have antimicrobial activity , which includes antibacterial, antifungal, and antiparasitic effects. This makes them valuable in the search for new antimicrobial drugs, especially in an era of increasing antibiotic resistance .
Antidiabetic Effects
Research has indicated that indole derivatives can have antidiabetic effects , providing a basis for the development of new treatments for diabetes. Their ability to modulate various biological pathways makes them candidates for antidiabetic drug design .
Neuroprotective Actions
Indoles have shown promise in neuroprotection , which is the preservation of neuronal structure and function. The neuroprotective actions of indole derivatives could lead to advancements in treating neurodegenerative diseases .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with their targets in a way that they can inhibit or stimulate certain biological processes . The exact interaction and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the biological activity of indole derivatives, it can be inferred that they may affect various biochemical pathways related to cell biology, cancer, and microbial infections .
Result of Action
Given the biological activity of indole derivatives, it can be inferred that they may have various effects at the molecular and cellular level, potentially influencing the growth and survival of cancer cells and microbes .
Safety and Hazards
properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-16-13-21-14-17(7-12-22(21)25-16)15-24-23(26)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-14,25H,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORKMENCZFILAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.